molecular formula C17H24N2O3 B7933242 (S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3-methyl-butyramide

(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3-methyl-butyramide

Cat. No.: B7933242
M. Wt: 304.4 g/mol
InChI Key: JBQAVISKRGMWFG-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3-methyl-butyramide is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3-methyl-butyramide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound based on available research, including its pharmacological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O3. The compound features a cyclopropyl group and a benzo[dioxin] moiety which are significant in determining its biological interactions.

Property Value
Molecular FormulaC15H20N2O3
Molecular Weight276.34 g/mol
Functional GroupsAmino, Propionamide
Structural FeaturesCyclopropyl and Dioxin

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities:

1. Neuroprotective Effects

Research indicates that the compound may have neuroprotective properties. Its structural similarity to other neuroactive compounds suggests it could modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Initial findings suggest it may interact with specific receptors or enzymes involved in cancer progression, although detailed mechanisms remain to be elucidated.

3. Interaction with G Protein-Coupled Receptors (GPCRs)

Given the structural characteristics of this compound, it is hypothesized that it may act on GPCRs. These receptors play critical roles in various physiological processes and are common targets in drug development.

Case Studies

Several studies have explored the biological activity of related compounds to provide insights into the potential effects of this compound:

  • Study on Neuroprotective Effects : A study demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress-induced apoptosis.
  • Anticancer Activity Assessment : In vitro assays indicated that related compounds inhibited cell proliferation in various cancer cell lines, suggesting a potential pathway for further investigation into this compound.

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Receptor Binding : Interactions with neurotransmitter receptors and GPCRs could mediate its neuroprotective and anticancer effects.
  • Enzyme Modulation : The compound may influence enzyme activity associated with metabolic pathways relevant to cancer progression and neurodegeneration.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-11(2)15(18)17(20)19(13-6-7-13)10-12-4-3-5-14-16(12)22-9-8-21-14/h3-5,11,13,15H,6-10,18H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQAVISKRGMWFG-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=C2C(=CC=C1)OCCO2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=C2C(=CC=C1)OCCO2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.